7,9,11-Trimethyl-3-pentyl-2,4-dioxaspiro[5.5]undec-8-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,9,11-Trimethyl-3-pentyl-2,4-dioxaspiro[55]undec-8-ene is a complex organic compound with the molecular formula C12H20O2 This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9,11-Trimethyl-3-pentyl-2,4-dioxaspiro[5.5]undec-8-ene typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, which forms the spirocyclic core. This reaction can be followed by various functional group modifications to introduce the methyl and pentyl groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. The use of green chemistry principles, such as solvent recycling and waste reduction, is also considered to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7,9,11-Trimethyl-3-pentyl-2,4-dioxaspiro[5.5]undec-8-ene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (Cl2, Br2) and alkyl halides (R-X) under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes. Substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
7,9,11-Trimethyl-3-pentyl-2,4-dioxaspiro[5.5]undec-8-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying spirocyclic chemistry.
Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 7,9,11-Trimethyl-3-pentyl-2,4-dioxaspiro[5.5]undec-8-ene involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The presence of multiple functional groups enables it to participate in various biochemical reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxaspiro[5.5]undec-8-ene: A similar spirocyclic compound with different substituents.
Spiro[5.5]undecane derivatives: Compounds with similar spirocyclic cores but varying functional groups.
Bicyclo[7.2.0]undec-4-ene derivatives: Compounds with similar ring systems but different connectivity.
Uniqueness
7,9,11-Trimethyl-3-pentyl-2,4-dioxaspiro[5.5]undec-8-ene is unique due to its specific combination of methyl and pentyl groups, which confer distinct chemical and physical properties. Its spirocyclic structure provides rigidity and stability, making it a valuable compound in various applications .
Properties
Molecular Formula |
C17H30O2 |
---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
7,9,11-trimethyl-3-pentyl-2,4-dioxaspiro[5.5]undec-9-ene |
InChI |
InChI=1S/C17H30O2/c1-5-6-7-8-16-18-11-17(12-19-16)14(3)9-13(2)10-15(17)4/h9,14-16H,5-8,10-12H2,1-4H3 |
InChI Key |
FUISBEMCOIUUEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1OCC2(CO1)C(CC(=CC2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.